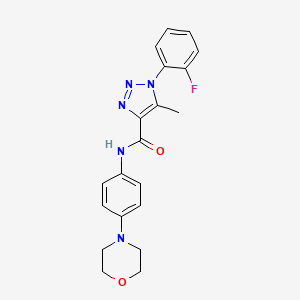

1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at position 1 with a 2-fluorophenyl group, a methyl group at position 5, and a carboxamide moiety linked to a 4-morpholinophenyl group. Its synthesis typically follows General Procedure B (as referenced in triazole-based inhibitor studies), involving coupling reactions with amines .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-5-3-2-4-17(18)21)20(27)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDZIHMIQLUQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed coupling reactions using reagents like boronic acids or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that triazole derivatives can exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies have shown that it can effectively target specific cancer cell lines, leading to significant reductions in viability .

-

Antimicrobial Properties

- Triazole compounds are known for their antifungal activity. This particular compound has been evaluated for its efficacy against various fungal pathogens, potentially serving as a lead compound for the development of new antifungal agents. Studies have demonstrated its effectiveness against strains resistant to conventional treatments .

-

HIV Integrase Inhibition

- Similar compounds within the triazole class have been identified as inhibitors of HIV integrase, an essential enzyme for viral replication. This suggests that 1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide may also possess similar inhibitory effects, making it a candidate for further research in antiviral therapies .

Biological Research Applications

- Biochemical Pathway Studies

- Drug Development

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |

| Study B | Antifungal Efficacy | Showed effectiveness against Candida albicans strains resistant to fluconazole, suggesting potential as a new antifungal agent. |

| Study C | HIV Research | Identified as a potential integrase inhibitor with promising results in preliminary assays against HIV strains. |

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit protein kinases, which are involved in cell signaling and growth.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the triazole core and the carboxamide-linked aryl groups. Below is a comparative analysis:

¹Calculated from molecular formula (C20H20FN5O2).

Key Observations:

- Morpholine vs. Quinoline: The target compound’s 4-morpholinophenyl group improves water solubility compared to quinoline-containing analogues (e.g., 3d, 3i), which may exhibit better membrane permeability due to aromaticity .

- Amino vs. Methyl Substitution: Amino-substituted triazoles (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, influencing pharmacokinetics.

Activité Biologique

1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide, a compound with the CAS number 924818-99-5, belongs to the class of triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and enzyme inhibition properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 381.4 g/mol

- Structure : The compound features a triazole ring substituted with a fluorophenyl and morpholinophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the "click" chemistry approach, which is efficient for creating triazole-containing compounds. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

- IC Values : The compound exhibited IC values ranging from 21.86 to 40.37 µg/mL against A375 (skin cancer) cells, showing better efficacy than standard cisplatin (IC = 30.11 µg/mL) .

- Mechanisms of Action : The mechanism appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which contribute to cell death .

Enzyme Inhibition

Triazole derivatives have also been evaluated for their ability to inhibit enzymes such as carbonic anhydrase-II:

- Inhibition Potency : Compounds similar to our target showed IC values between 13.8 and 35.7 µM against carbonic anhydrase-II . The presence of polar groups in the structure enhances binding affinity to the enzyme's active site.

Study 1: Antitumor Activity

A study focused on a series of triazole hybrids revealed that certain derivatives induced significant apoptosis in H460 lung cancer cells. Compound 5i was particularly noted for its potency with an IC value of 6.06 µM . The study utilized Western blot analysis to confirm increased expression levels of LC3 and γ-H2AX post-treatment, indicating effective autophagy and DNA damage response mechanisms.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives indicated that modifications at specific positions on the triazole ring could enhance biological activity. For instance, introducing different substituents on the phenyl rings significantly affected both anticancer activity and enzyme inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.